molecular formula C20H18BrClN2O3S B308026 (5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one

(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one

Cat. No. B308026
M. Wt: 481.8 g/mol
InChI Key: KWOVWSLJLXJGLK-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one, also known as BM-21, is a thiazolone-based compound that has been extensively studied for its potential use in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications, including anticancer, antiviral, and antibacterial activities.

Mechanism of Action

The exact mechanism of action of (5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the survival and growth of cancer cells, viruses, and bacteria. The compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and thioredoxin reductase, which are essential for cancer cell growth and survival. The compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one has several advantages for lab experiments. It is a potent and selective compound that exhibits activity against a wide range of cancer cell lines, viruses, and bacteria. The compound is also relatively easy to synthesize and can be obtained in large quantities.
However, there are also some limitations to using (5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one in lab experiments. The compound has poor solubility in water, which can make it difficult to work with. It is also highly toxic and can be hazardous to handle.

Future Directions

There are several future directions for research on (5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one. One area of interest is the development of analogs of the compound that exhibit improved solubility and reduced toxicity. Another area of interest is the investigation of the compound's activity against other types of cancer and viruses.
In addition, further studies are needed to fully understand the mechanism of action of (5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one and to identify potential drug targets for the compound. The compound's potential use in combination therapy with other anticancer drugs and antiviral agents should also be explored.

Synthesis Methods

The synthesis of (5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one involves the reaction of 2-bromo-5-ethoxy-4-methoxybenzaldehyde with 2-amino-3-chloro-2-methylbenzoic acid in the presence of thiosemicarbazide. The resulting product is then subjected to cyclization with the help of acetic anhydride and sulfuric acid to obtain the final compound.

Scientific Research Applications

(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one has been extensively studied for its potential use in the treatment of cancer. It has been found to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
In addition to its anticancer activity, (5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one has also shown promising results in the field of antiviral and antibacterial research. It has been found to exhibit potent antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV). The compound has also shown antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one

Molecular Formula

C20H18BrClN2O3S

Molecular Weight

481.8 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C20H18BrClN2O3S/c1-4-27-17-8-12(13(21)10-16(17)26-3)9-18-19(25)24-20(28-18)23-15-7-5-6-14(22)11(15)2/h5-10H,4H2,1-3H3,(H,23,24,25)/b18-9-

InChI Key

KWOVWSLJLXJGLK-NVMNQCDNSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N=C(S2)NC3=C(C(=CC=C3)Cl)C)Br)OC

SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N=C(S2)NC3=C(C(=CC=C3)Cl)C)Br)OC

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N=C(S2)NC3=C(C(=CC=C3)Cl)C)Br)OC

Origin of Product

United States

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